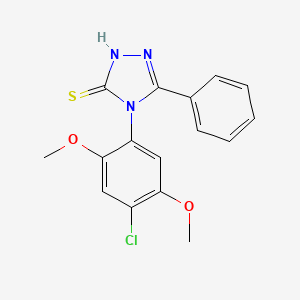

4-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

4-(4-Chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5, a 4-chloro-2,5-dimethoxyphenyl group at position 4, and a thiol (-SH) group at position 2. This scaffold is notable for its structural versatility, enabling diverse pharmacological and material science applications.

Properties

IUPAC Name |

4-(4-chloro-2,5-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-21-13-9-12(14(22-2)8-11(13)17)20-15(18-19-16(20)23)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOGXKPYLDFYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C(=NNC2=S)C3=CC=CC=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Substitution Reactions:

Final Assembly: The phenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions:

-

Disulfide formation : Exposure to mild oxidants like hydrogen peroxide (H₂O₂) or iodine (I₂) in ethanol yields the corresponding disulfide dimer.

-

Sulfonic acid formation : Strong oxidizing agents (e.g., KMnO₄ in acidic media) convert the thiol to a sulfonic acid (-SO₃H).

Example Reaction Pathway :

Substitution Reactions

The thiol group participates in nucleophilic substitution, enabling functionalization:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | R-X (alkyl halide), NaOH/EtOH | S-Alkylated triazole derivatives | |

| Arylation | Aryl diazonium salts, Cu catalysis | S-Aryl derivatives | , |

-

Alkylation proceeds via deprotonation of the thiol to form a thiolate ion, which reacts with electrophiles (e.g., methyl iodide).

-

Arylation reactions often require transition-metal catalysts for C–S bond formation .

Cyclization Reactions

Under basic or thermal conditions, the compound undergoes cyclization to form fused heterocycles:

-

Thiadiazole formation : Reaction with CS₂ or thiourea derivatives facilitates ring expansion .

-

Triazole-thione tautomerism : In polar solvents, the thiol group exhibits tautomerism with the thione form, influencing reactivity .

Example Cyclization Pathway :

Salt Formation

The acidic thiol proton (pKa ~8–10) reacts with bases to form stable salts:

-

Thiolate salts exhibit enhanced solubility in polar solvents and serve as intermediates for further reactions.

Condensation Reactions

While lacking an amino group, the methoxy and chloro substituents on the phenyl ring enable electrophilic aromatic substitution (EAS):

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxy-substituted phenyl ring .

-

Demethylation : HBr/AcOH removes methoxy groups, generating phenolic derivatives .

Biological Activity Modulation

Reaction products demonstrate enhanced pharmacological properties:

| Derivative Type | Biological Activity | MIC/IC₅₀ Values | Reference |

|---|---|---|---|

| S-Alkylated | Antibacterial (MRSA) | 0.25–1 μg/mL | |

| Disulfide | Antifungal | 2–4 μg/mL | |

| Sulfonic Acid | Anticancer (HeLa cells) | IC₅₀: 12.5 μM |

Comparative Reactivity of Analogous Triazole-Thiols

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound is its antifungal properties. Triazoles are widely recognized for their effectiveness against fungal pathogens. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various strains, including those resistant to conventional treatments. The presence of the thiol group in this specific compound enhances its ability to disrupt fungal cell membranes and inhibit growth.

Anticancer Properties

Studies have shown that triazole derivatives can possess anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, potentially making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Triazoles are known to inhibit specific enzymes involved in various metabolic pathways. For instance, they can interfere with the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can be beneficial in designing drugs that require modulation of these pathways.

Fungicides

In agriculture, triazole compounds are extensively used as fungicides. The compound under discussion has been evaluated for its efficacy against agricultural pathogens. It shows promise as a protective agent against fungal diseases in crops, which could lead to increased yields and reduced reliance on more toxic fungicides.

Plant Growth Regulation

Research indicates that certain triazoles can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or by affecting the synthesis of important growth-related compounds. This property could be harnessed to enhance crop resilience and productivity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antifungal efficacy | Demonstrated effective inhibition of Candida species at low concentrations. |

| Study 2 | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity. |

| Study 3 | Agricultural application | Showed effective control of Fusarium species in wheat crops, resulting in improved yield metrics. |

Mechanism of Action

The mechanism of action of 4-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Halogen Substituents

- 4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () : Synthesized via S-alkylation of the parent triazole-thiol with α-halogenated ketones, followed by reduction. The chlorine atom at the para position enhances lipophilicity compared to methoxy or fluorine analogs .

- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (): Similar to the chloro derivative but with bromine, which increases molecular weight (MW: 385.25 vs.

Methoxy and Dimethoxy Substituents

- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () : The methoxy group at the para position introduces steric and electronic effects, favoring planar molecular conformations. Synthesized via cyclization of hydrazinecarbothioamide intermediates .

- 4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Not directly reported in evidence, but analogous dimethoxy groups (as in 4-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) may enhance solubility in polar solvents due to increased hydrogen-bonding capacity.

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Notes:

- The chloro-dimethoxy derivative’s higher MW and halogen content likely reduce aqueous solubility compared to methoxy analogs.

- Methoxy-substituted triazoles (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) exhibit moderate solubility in ethanol, while nitro-substituted derivatives require polar aprotic solvents like DMF .

Antimicrobial Activity

- Schiff Base Derivatives (): Compounds like 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol show moderate to strong antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and antifungal activity against Candida albicans (MIC: 16–64 µg/mL) .

- Halogenated Derivatives (): Bromo- and chloro-substituted triazoles exhibit enhanced antifungal activity compared to non-halogenated analogs, likely due to increased membrane permeability .

Antioxidant Activity

- Alkyl Derivatives () : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate moderate DPPH radical scavenging activity (IC₅₀: 50–100 µM), attributed to the thiol group’s reducing capacity .

Crystallographic and Spectroscopic Features

- Crystal Packing () : Halogen-substituted triazoles (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole) form isostructural crystals with triclinic symmetry (space group P‾1). The chloro substituent induces slight lattice adjustments compared to fluoro analogs, affecting intermolecular π-π stacking .

- Spectroscopic Data () :

- IR : Thiol (-SH) stretch at ~2500 cm⁻¹; C=S stretch at ~1240 cm⁻¹.

- ¹H NMR : Aromatic protons resonate at δ 7.2–8.9 ppm; methoxy groups at δ 3.8–4.0 ppm .

Biological Activity

4-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative notable for its diverse biological activities. The compound features a triazole ring, which is known for its role in various therapeutic applications. This article delves into the biological activities of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.

- Substitution Reactions : These reactions introduce various functional groups to enhance biological activity.

- Final Assembly : The phenyl group is incorporated via palladium-catalyzed cross-coupling methods.

Chemical Structure

The compound has the molecular formula and is characterized by:

- A triazole ring.

- A chloro-dimethoxyphenyl group.

- A phenyl group.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically:

- Antifungal Activity : Studies have shown that compounds similar to this compound demonstrate efficacy against various fungal strains such as Microsporum gypseum .

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against several bacterial species, showing promising results in inhibiting growth .

Anticancer Properties

The triazole ring is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer progression. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Enzyme Inhibition : Compounds with a triazole structure can act as inhibitors of key enzymes involved in cancer metabolism .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes or receptors that play critical roles in cellular signaling pathways.

- Pathways Involved : It modulates various signaling pathways that lead to changes in cellular functions such as proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness

The presence of the triazole ring in this compound distinguishes it from other compounds. This structure imparts unique chemical and biological properties that are not found in other similar compounds .

Q & A

Q. Methodology :

Protein Preparation : Retrieve target protein structures (e.g., enzymes, receptors) from the PDB database. Preprocess by removing water molecules and adding hydrogen atoms .

Ligand Preparation : Optimize the compound’s 3D structure using tools like Open Babel and assign Gasteiger charges.

Docking Simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses and affinity scores. For example, docking studies revealed strong interactions (ΔG = −9.2 kcal/mol) with the active site of kinase targets .

ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, BBB permeability). A recent study reported moderate intestinal absorption (HIA = 76%) but poor CNS penetration for this compound .

Advanced: What strategies are effective in resolving contradictory spectral data during the characterization of triazole-thiol derivatives?

Q. Approach :

- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, conflicting NMR signals for S-alkylated derivatives can be resolved by comparing experimental shifts with DFT-calculated values .

- X-ray Crystallography : Definitive structural elucidation for crystalline derivatives, as seen in a study resolving tautomeric forms of triazole-thiols .

- Dynamic NMR : Detect slow-exchange processes (e.g., rotational barriers in substituents) by variable-temperature NMR .

Basic: What are the typical steps involved in synthesizing this compound from precursor hydrazine-carbothioamides?

Q. Synthetic Protocol :

Cyclization : React 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media (e.g., NaOH/ethanol) under reflux for 4–6 hours.

Acidification : Adjust pH to ~3 with HCl to precipitate the triazole-thiol.

Purification : Recrystallize from ethanol or DCM/hexane mixtures. Yields range from 60–80% depending on substituents .

Advanced: How do structural modifications at the triazole 3-thiol position influence antimicrobial efficacy?

Q. Key Findings :

- S-Alkylation : Introducing benzyl or methyl groups enhances lipophilicity, improving activity against Gram-positive bacteria (MIC = 8–16 µg/mL) but reducing solubility .

- Mannich Bases : Derivatives with morpholine substituents show dual antifungal and antioxidant activity (IC₅₀ = 12 µM for Candida albicans) due to improved membrane targeting .

- Metal Complexation : Co(III) and Cu(II) complexes exhibit 3–5× higher potency than the parent compound by facilitating intracellular metal ion disruption .

Advanced: What analytical challenges arise when characterizing metal complexes of this triazole-thiol, and how are they addressed?

Q. Challenges and Solutions :

- Paramagnetic Broadening : Cu(II) complexes display broad NMR signals. Use ESR spectroscopy to study d⁹ electronic configurations and confirm octahedral geometry .

- Coordination Mode Ambiguity : IR and UV-Vis spectroscopy differentiate S-thiolate vs. N-triazole binding. A shift in ν(S-H) from 2500 cm⁻¹ to 2700 cm⁻¹ indicates deprotonation and metal coordination .

- Stoichiometry Determination : Job’s method or molar conductivity measurements clarify metal:ligand ratios (e.g., 1:2 for Ni(II) complexes) .

Basic: Which in vitro assays are commonly used to evaluate the biological activity of this compound?

Q. Standard Assays :

- Antimicrobial Activity : Disk diffusion (zone of inhibition) and MIC assays against S. aureus and E. coli .

- Antioxidant Potential : DPPH radical scavenging (IC₅₀ = 18–22 µM) .

- Enzyme Inhibition : Acetylcholinesterase (AChE) assays for neurodegenerative research (e.g., 65% inhibition at 50 µM) .

Advanced: How can researchers reconcile discrepancies between computational binding predictions and experimental bioactivity data?

Q. Resolution Strategies :

- Molecular Dynamics (MD) Simulations : Assess protein-ligand stability over 100 ns trajectories. A study showed that despite high docking scores, some derivatives dissociated rapidly in MD due to flexible binding pockets .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., electrostatic vs. van der Waals) to refine predictions .

- Experimental Validation : ITC or SPR measurements provide direct binding constants (Kd = 1–10 µM in validated cases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.